molecular formula C15H12N4OS B2941986 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide CAS No. 2034315-05-2

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2941986
CAS No.: 2034315-05-2
M. Wt: 296.35
InChI Key: IVYGFVMJXMMOPI-UHFFFAOYSA-N
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Description

N-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide is a synthetically designed organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular architecture incorporates a thiophene ring, a pyridine group, and a pyrazine-2-carboxamide moiety, a combination known to confer valuable biological properties. Compounds with these heterocyclic systems are frequently investigated for their potential to interact with a range of enzymatic targets and cellular pathways. The core structural features of this molecule suggest promising potential for diverse research applications. Thiophene derivatives are extensively documented in scientific literature for their broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects . The pyrazine-carboxamide unit is a recognized pharmacophore in drug discovery, contributing to favorable binding characteristics with biological targets. Research on analogous molecules, such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, demonstrates that this class of compounds can form stable crystalline structures with defined intermolecular interactions, which is a critical factor in understanding their mechanism of action and optimizing their properties . Furthermore, pyrazine-2,3-dicarboxamide derivatives have been identified as scaffolds endowed with specific antiviral activities against Flaviviruses, indicating the relevance of this chemical framework in antiviral research . This compound is intended solely for research purposes in laboratory settings. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult relevant safety data sheets and handle the material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-15(14-9-16-4-5-18-14)19-8-11-1-3-17-13(7-11)12-2-6-21-10-12/h1-7,9-10H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYGFVMJXMMOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CNC(=O)C2=NC=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes multiple aromatic rings such as pyrazine, pyridine, and thiophene, along with a carboxamide functional group. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's unique molecular architecture contributes to its reactivity and biological properties. The presence of functional groups like the carboxamide allows for nucleophilic acyl substitution reactions, while the aromatic rings facilitate π-π stacking interactions, enhancing stability and reactivity.

Structural Feature Description
Pyrazine RingContributes to diverse biological activities
Pyridine RingEnhances electronic properties
Thiophene RingProvides additional aromatic character
Carboxamide GroupImpacts solubility and reactivity

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens. For instance, related pyrazine derivatives demonstrated significant antimicrobial properties with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Antiviral Properties : The compound's structural characteristics suggest potential as an antiviral agent. Pyrazines are known for their effectiveness against viral infections, including HIV and Dengue virus (DENV). Studies have shown that modifications in the pyrazine structure can enhance antiviral potency .
  • Anticancer Potential : Pyrazine derivatives are recognized for their anticancer activity. The ability to modify these compounds allows for the development of new agents targeting cancer cells through various mechanisms .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties, although specific data on this compound is limited .

Synthesis

The synthesis of this compound typically involves multi-step processes that may vary based on desired purity and yield. Initial steps often include the formation of key intermediates through reactions involving thiophene and pyridine derivatives.

Case Study 1: Antimicrobial Evaluation

A study evaluated various pyrazine derivatives for their antimicrobial activity against clinical isolates. The most active derivative exhibited an MIC of 0.22 μg/mL against Staphylococcus aureus, indicating strong potential for further development as an antimicrobial agent .

Case Study 2: Antiviral Activity

In vitro studies assessed the antiviral efficacy of related pyrazine compounds against DENV. Modifications in the structure led to enhanced potency, demonstrating that strategic alterations can significantly impact biological activity .

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., biphenyl in 5b ) reduce steric hindrance during coupling reactions, enabling moderate yields (72%) .
  • Electron-withdrawing groups (e.g., NO₂ in ) lower yields (22%), likely due to reduced nucleophilicity in amide bond formation .
  • Piperidine-containing analogs (e.g., 61 ) achieve near-quantitative yields (97.9%), suggesting favorable solubility or reactivity in polar solvents .
Physicochemical Properties

Melting points and molecular weights reflect substituent effects:

Compound Name Melting Point (°C) Molecular Weight Substituent Impact
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) 241–242 530.47 Trifluoromethyl and chloro groups increase hydrophobicity and thermal stability
N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d) 207–209 458.47 Methoxy group reduces polarity, lowering melting point compared to halogenated analogs
N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide Not reported 331.82 Thiosemicarbazide backbone may enhance solubility in polar aprotic solvents

Key Observations :

  • Halogenated and trifluoromethyl groups (e.g., in 8b ) elevate melting points due to enhanced intermolecular interactions (e.g., halogen bonding) .
  • Methoxy groups (e.g., in 8d ) reduce melting points, likely by disrupting crystal packing .

Key Observations :

  • Thiophene-containing analogs (e.g., in ) may exhibit enhanced antibacterial activity due to sulfur’s electron-donating effects, facilitating membrane penetration.
  • Pyrazine cores (vs. furan) in kinase inhibitors improve target selectivity, as seen in JNK inhibitors .
Electronic and Steric Effects
  • Thiophene vs.
  • Chloro vs.

Q & A

Basic: What are the optimal synthetic routes for N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The compound can be synthesized via condensation reactions between pyrazine-2-carboxylic acid and amines (e.g., 2-(thiophen-3-yl)pyridin-4-ylmethanamine) using coupling agents like triphenylphosphite in pyridine as a solvent. Key steps:

  • Catalyst/Solvent System : Triphenylphosphite in pyridine under reflux (60–80°C, 6–12 hours) .
  • Purification : Recrystallization from acetone or ethanol yields pure product (63–74% yield).
  • Optimization : Adjust molar ratios (amine:acid = 2:1) and monitor reaction progress via TLC. Replace pyridine with DMF for faster activation if side reactions occur .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Structural Confirmation :
    • 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), pyridine (δ 8.0–8.8 ppm), and pyrazine (δ 8.5–9.2 ppm) .
    • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H–N interactions) .
  • Purity Assessment :
    • HPLC : Use C18 columns with acetonitrile/water gradients (≥98% purity threshold) .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound against specific kinase targets?

Methodological Answer:

  • Kinase Inhibition Assays :
    • Use recombinant p38 MAP kinase in ADP-Glo™ assays to measure IC50 values. Include staurosporine as a positive control .
    • Validate activity in cell-based models (e.g., TNF-α suppression in macrophages) .
  • Data Interpretation : Compare dose-response curves (log[inhibitor] vs. % activity) and perform statistical analysis (ANOVA, p < 0.05) .

Advanced: What computational methods are suitable for predicting the binding affinity and interaction mechanisms of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or GOLD to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Lys53/Met109 in p38 MAP) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å acceptable) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How should researchers address discrepancies in solubility data obtained from different solvent systems?

Methodological Answer:

  • Solvent Selection : Test co-solvent systems (e.g., PEG 400/water) at 298.15–338.15 K using the shake-flask method .
  • Thermodynamic Analysis : Calculate Gibbs free energy (ΔG°sol) and enthalpy (ΔH°sol) to identify entropy-driven vs. enthalpy-driven solubility .
  • Validation : Cross-check with HPLC-UV quantification at λ = 254 nm .

Advanced: What strategies can mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

  • Crystallization Techniques :
    • Slow evaporation from ethanol/acetone (1:1 v/v) at 4°C .
    • Seeding with microcrystals from prior batches .
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) and refine structures via SHELXL (R-factor < 0.06) .

Safety: What protocols are recommended for handling this compound given its toxicity profile?

Methodological Answer:

  • PPE Requirements : Gloves, lab coat, and fume hood for airborne particles (CLP Category 4 acute toxicity) .
  • Emergency Procedures :
    • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
    • Eye Exposure : Rinse with water for 10 minutes; consult ophthalmologist .

Data Contradiction: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Controlled Replication : Standardize assay conditions (e.g., cell line: HEK293 vs. HeLa; ATP concentration: 10 µM) .
  • Orthogonal Assays : Confirm kinase inhibition with Western blot (phospho-p38 levels) alongside enzymatic assays .
  • Meta-Analysis : Use RevMan to pool data from ≥3 studies and assess heterogeneity (I² > 50% indicates high variability) .

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